
2-Thiopheneboronic acid pinacol ester
molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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Cat. No.: B071807 Get Quote

Introduction to 2-Thiopheneboronic Acid Pinacol
Ester
2-Thiopheneboronic acid pinacol ester, systematically named 4,4,5,5-tetramethyl-2-

(thiophen-2-yl)-1,3,2-dioxaborolane, is a heterocyclic organoboron compound of significant

interest in synthetic chemistry. Its structure integrates a thiophene ring—a prevalent motif in

pharmaceuticals and organic electronic materials—with a pinacolboronate ester group. This

functional arrangement makes it an exceptionally stable, easy-to-handle, and efficient

precursor to the corresponding boronic acid.

The primary utility of this reagent lies in its role as a coupling partner in the Nobel Prize-winning

Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon

bonds, a cornerstone of molecular construction. The pinacol ester provides a slow-release

source of the active boronic acid under reaction conditions, often leading to higher yields and

cleaner reactions compared to using the free boronic acid directly. Its application is central to

the synthesis of complex molecules, including conjugated polymers for organic solar cells and

active pharmaceutical ingredients (APIs).[1]

Caption: Molecular structure of 2-Thiopheneboronic acid pinacol ester.
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Accurate characterization is fundamental to ensuring the quality and reactivity of the reagent.

The key physical and spectroscopic data are summarized below.

Property Value Reference(s)

Molecular Weight 210.10 g/mol [2][3]

Molecular Formula C₁₀H₁₅BO₂S [2][3][4]

CAS Number 193978-23-3 [2][4]

Appearance
White to off-white powder or

crystals
[5]

Melting Point 65-70 °C [5][6]

Boiling Point 286.5 ± 13.0 °C (Predicted) [6][7]

Density 1.07 ± 0.1 g/cm³ (Predicted) [6][7]

Solubility
Soluble in methanol, THF,

toluene, DCM
[6]

Table 1: Core Physicochemical Properties.

Spectroscopic analysis provides a definitive fingerprint for the compound. The expected

chemical shifts and absorption bands are crucial for quality control verification.
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Technique Data Reference(s)

¹H NMR (400 MHz, CDCl₃)

δ 7.51 (d, J = 4.9 Hz, 1H), 7.11

(d, J = 4.9 Hz, 1H), 1.36 (s,

12H)

[8]

¹³C NMR (100 MHz, CDCl₃)
δ 132.7, 132.6, 119.8, 84.5,

24.9 (C-B bond not observed)
[8]

¹¹B NMR (128 MHz, CDCl₃) δ 28.7 [8]

UV-Vis (in Methanol) λₘₐₓ: 239 nm [5][6]

Infrared (IR)
Key bands for C-H (aromatic),

C-B, B-O stretches
[3]

Table 2: Spectroscopic Characterization Data.

Synthesis Methodologies
The synthesis of 2-thiopheneboronic acid pinacol ester is most commonly achieved via

palladium-catalyzed borylation of a 2-halothiophene. An alternative, more atom-economical

approach involves the direct C-H borylation of thiophene.

Method A: Palladium-Catalyzed Miyaura Borylation
This robust and widely used method involves the reaction of a 2-halothiophene (typically 2-

bromothiophene) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst

and a base.[9]
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Caption: Reaction scheme for the Miyaura Borylation of 2-Bromothiophene.

Detailed Protocol 3.1: Synthesis via Miyaura Borylation

1. Reagent Preparation: In a nitrogen-purged glovebox or Schlenk line, add 2-

bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq),

and Pd(dppf)Cl₂ catalyst (2-3 mol%) to an oven-dried flask.

2. Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the flask via cannula

or syringe.

3. Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24

hours. Monitor the reaction progress by TLC or GC-MS.

4. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate or diethyl

ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

5. Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can

be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or
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by flash column chromatography on silica gel to yield the pure product.[8]

Method B: Iridium-Catalyzed C-H Borylation
A more modern approach involves the direct borylation of thiophene's C-H bond, catalyzed by

an iridium complex.[2][7] This method avoids the pre-functionalization (halogenation) of the

thiophene ring, making it more step-efficient. The reaction typically shows high regioselectivity

for the 2-position of the thiophene ring due to steric and electronic factors.

Core Application: The Suzuki-Miyaura Cross-
Coupling
The paramount application of 2-thiopheneboronic acid pinacol ester is as a nucleophilic

partner in Suzuki-Miyaura cross-coupling reactions to form new C-C bonds with various

electrophiles, most commonly aryl or vinyl halides/triflates.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

1. Reagent Setup: To an oven-dried flask under a nitrogen atmosphere, add the aryl halide

(1.0 eq), 2-thiopheneboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

2. Solvent System: Add a degassed solvent mixture. A common system is a 4:1 mixture of an

organic solvent (like toluene, dioxane, or DME) and water. The presence of water is often

crucial for hydrolyzing the pinacol ester to the active boronic acid and facilitating the

transmetalation step.[8]
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3. Reaction: Heat the reaction mixture (typically 65-100 °C) with vigorous stirring until the

starting material is consumed, as monitored by TLC or LC-MS.

4. Workup: Cool the reaction, dilute with an organic solvent, and wash with water or brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

5. Purification: Purify the crude residue by column chromatography or recrystallization to

obtain the desired biaryl product.

Analytical & Handling Considerations
The Challenge of Hydrolytic Instability
A critical aspect of working with pinacolboronate esters is their susceptibility to hydrolysis,

where the pinacol protecting group is cleaved to form the corresponding boronic acid. This

degradation is often accelerated by moisture, acid, or base and can occur during storage,

sample preparation, or chromatographic analysis.[10][11] This instability complicates accurate

purity assessment, as the observed impurity (the boronic acid) may be an artifact of the

analytical method itself.

2-Thiopheneboronic acid
pinacol ester

2-Thiopheneboronic acid+ 2 H₂O

Pinacol

- 2 H₂O
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Caption: Reversible hydrolysis of the pinacol ester to its boronic acid.

Quality Control & Purity Assessment
Standard reversed-phase HPLC methods using aqueous-organic mobile phases can

exacerbate hydrolysis, leading to inaccurate purity readings. The resulting free boronic acid is

often poorly soluble and may exhibit poor peak shape.

Detailed Protocol 5.1: Recommended Reversed-Phase HPLC Method
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To mitigate on-column degradation, a specialized analytical approach is required.[10]

1. Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent such as

acetonitrile or THF immediately before injection. Avoid aqueous or protic diluents (like

methanol).

2. Mobile Phase: Employ a highly basic mobile phase (e.g., pH > 11) with an ion-pairing

reagent. The high pH suppresses the hydrolysis equilibrium by keeping the boronic acid in its

more soluble boronate form.

3. Column: Use a robust, high-pH stable C18 column.

4. Analysis: Perform the analysis quickly after sample preparation to minimize degradation in

the autosampler vial.

Safe Handling & Storage
Proper handling and storage are essential to maintain the integrity and shelf-life of the reagent.

Parameter Guideline Rationale Reference(s)

Atmosphere

Handle and store

under an inert

atmosphere (Nitrogen

or Argon).

Prevents hydrolysis

from atmospheric

moisture.

[6][7]

Temperature
Store in a freezer,

preferably at -20°C.

Slows the rate of

potential degradation

pathways.

[1][6][7]

Personal Protective

Equipment (PPE)

Wear safety glasses,

chemical-resistant

gloves, and a lab coat.

The compound is an

irritant to the eyes,

skin, and respiratory

system.

[6][7][11]

Incompatibilities

Avoid contact with

strong oxidizing

agents, water, and

strong acids/bases.

Can lead to vigorous

reactions or rapid

decomposition.

[7]
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Table 3: Safety and Handling Guidelines.

Conclusion
2-Thiopheneboronic acid pinacol ester is a cornerstone reagent for introducing the

thiophene moiety into complex molecular architectures. Its stability and high reactivity in

Suzuki-Miyaura cross-coupling have cemented its role in the development of novel

pharmaceuticals and advanced organic materials. A thorough understanding of its synthesis,

reactivity, and particularly its analytical challenges, is crucial for its successful application. By

employing the specialized protocols for synthesis, analysis, and handling outlined in this guide,

researchers can confidently and effectively leverage this powerful synthetic tool.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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